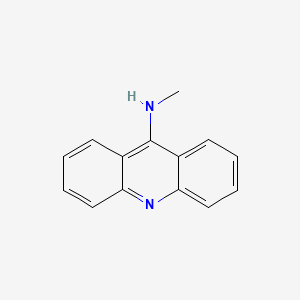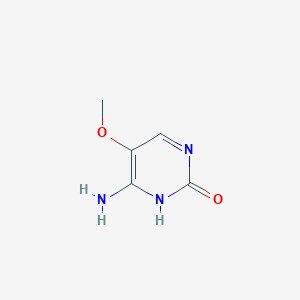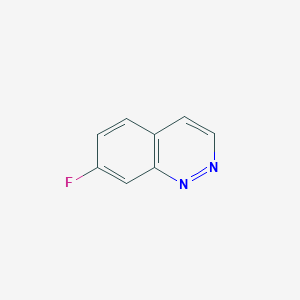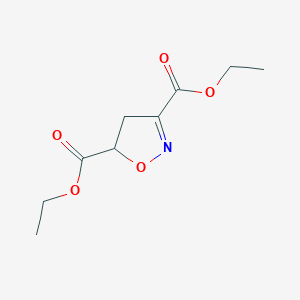
9-(Methylamino)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Methylamino)acridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an acridine core with a methylamino group attached at the 9th position, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylamino)acridine typically involves the introduction of a methylamino group to the acridine core. One common method is the reaction of acridine with methylamine under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: 9-(Methylamino)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridine compounds, each with distinct chemical and biological properties.
科学的研究の応用
9-(Methylamino)acridine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for staining biological samples and studying cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 9-(Methylamino)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase, leading to apoptosis and cell death in cancer cells. The compound’s interaction with DNA and related enzymes is a key factor in its biological activity.
類似化合物との比較
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness: 9-(Methylamino)acridine is unique due to the presence of the methylamino group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives. This modification allows for more targeted interactions with DNA and enzymes, making it a promising candidate for therapeutic applications.
特性
CAS番号 |
22739-29-3 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
N-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
InChIキー |
BSDDSRKVZZVVQX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)



![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)



![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)

![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
